Strontium chromate

Description

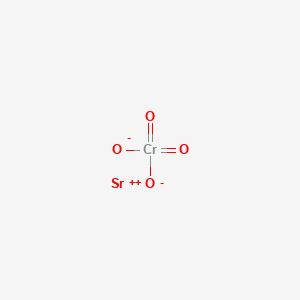

This compound is a light yellow powder or granular solid. It is insoluble in water. The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment. It is used as a pigment, a protective coating against corrosion, and in pyrotechnics.

Properties

CAS No. |

7789-06-2 |

|---|---|

Molecular Formula |

CrH2O4Sr |

Molecular Weight |

205.63 g/mol |

IUPAC Name |

strontium;dioxido(dioxo)chromium |

InChI |

InChI=1S/Cr.2H2O.2O.Sr/h;2*1H2;;;/q+2;;;;;/p-2 |

InChI Key |

CTFPICRHZMOKIE-UHFFFAOYSA-L |

SMILES |

[O-][Cr](=O)(=O)[O-].[Sr+2] |

Canonical SMILES |

O[Cr](=O)(=O)O.[Sr] |

Color/Form |

Yellow powder Yellow monoclinic crystals Light yellow powder or granular solid |

density |

3.895 at 59 °F (USCG, 1999) 3.89 3.9 g/cm³ |

melting_point |

Decomposes |

Other CAS No. |

7789-06-2 |

physical_description |

Strontium chromate is a light yellow powder or granular solid. It is insoluble in water. The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment. It is used as a pigment, a protective coating against corrosion, and in pyrotechnics. DryPowder; Liquid YELLOW CRYSTALLINE POWDER. |

Pictograms |

Irritant; Health Hazard; Environmental Hazard |

solubility |

0.106 g/100 g water at 20 °C Soluble in 840 parts cold water, 5 parts boiling water Freely soluble in dilute hydrochloric, nitric or acetic Solubility in water, g/100ml at 15 °C: 0.12 (poor) |

Synonyms |

strontium chromate strontium chromate(VI) |

Origin of Product |

United States |

Foundational & Exploratory

Strontium Chromate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of strontium chromate (SrCrO₄), a compound of significant industrial importance, particularly as a corrosion inhibitor and pigment. However, its utility is paralleled by significant health and environmental concerns due to its hexavalent chromium content. This document details the chemical formula, physical and chemical properties, synthesis and analysis protocols, and the molecular mechanisms underlying its toxicity. Quantitative data are presented in structured tables for clarity. Detailed experimental methodologies for synthesis and chemical analysis are provided to support laboratory research. Furthermore, this guide illustrates the key cellular signaling pathways implicated in hexavalent chromium-induced carcinogenicity using standardized diagrams to aid in the understanding of its toxicological profile, a critical consideration for drug development and occupational safety.

Core Chemical Identity and Properties

This compound is an inorganic compound with the chemical formula SrCrO₄.[1][2][3] It is a light yellow, crystalline powder or granular solid.[1][4] The primary hazard associated with this compound is its threat to the environment and its carcinogenicity in humans, which is attributed to the hexavalent chromium [Cr(VI)] ion.[2][5]

Physical and Chemical Properties

The fundamental physical and chemical properties of this compound are summarized in the tables below, providing a quantitative overview for easy reference.

Table 1: Physical Properties of this compound

| Property | Value | Citations |

| Molecular Formula | SrCrO₄ | [2][6][7] |

| Molar Mass | 203.61 g/mol | [1][2][8] |

| Appearance | Light yellow powder or granular solid | [1][2][4] |

| Density | 3.353 - 3.9 g/cm³ | [2][6][9] |

| Melting Point | Decomposes | [6][9] |

| Solubility in Water | 0.12 g/100 mL at 15 °C3 g/100 mL at 100 °C | [1][2][8] |

| Solubility in other solvents | Soluble in dilute acids (HCl, HNO₃, acetic acid) and ammonia. | [2][6][7] |

| Crystal Structure | Monoclinic | [2] |

Table 2: Chemical and Safety Properties of this compound

| Property | Description | Citations |

| Chemical Stability | Stable under ordinary conditions. | [10] |

| Reactivity | Strong oxidizing agent. Reacts with reducing agents, potentially causing heat generation or explosion. | [3][4] |

| Decomposition | Emits toxic chromium fumes upon heating. | [3] |

| CAS Number | 7789-06-2 | [2] |

| GHS Hazard Statements | H302 (Harmful if swallowed)H350 (May cause cancer)H410 (Very toxic to aquatic life with long lasting effects) | [2] |

| Carcinogenicity | IARC Group 1: Carcinogenic to humans. | [2] |

Experimental Protocols

Detailed methodologies for the synthesis and chemical analysis of this compound are crucial for research and quality control. The following protocols are based on established chemical principles.

Synthesis of this compound by Aqueous Precipitation

This protocol describes a common laboratory method for synthesizing this compound powder via the reaction of a soluble strontium salt with a soluble chromate salt.[1][3][11]

Materials:

-

Strontium chloride hexahydrate (SrCl₂·6H₂O)

-

Sodium chromate tetrahydrate (Na₂CrO₄·4H₂O)

-

Deionized water

-

Beakers

-

Magnetic stirrer and stir bar

-

Buchner funnel and filter paper

-

Drying oven

Procedure:

-

Prepare Reactant Solutions:

-

Prepare a 0.1 M solution of strontium chloride by dissolving 26.66 g of SrCl₂·6H₂O in deionized water and diluting to 1 L.

-

Prepare a 0.1 M solution of sodium chromate by dissolving 23.41 g of Na₂CrO₄·4H₂O in deionized water and diluting to 1 L.

-

-

Precipitation:

-

Place a defined volume of the 0.1 M strontium chloride solution into a beaker equipped with a magnetic stir bar.

-

While stirring continuously at room temperature, slowly add an equimolar volume of the 0.1 M sodium chromate solution dropwise to the strontium chloride solution.

-

A yellow precipitate of this compound will form immediately.

-

Continue stirring for 1 hour to ensure the reaction goes to completion and to homogenize the particle size.

-

-

Isolation and Purification:

-

Isolate the yellow precipitate by vacuum filtration using a Buchner funnel and filter paper.

-

Wash the precipitate on the filter paper multiple times with deionized water to remove soluble byproducts (e.g., sodium chloride).

-

Continue washing until the filtrate is clear and colorless.

-

-

Drying:

-

Carefully transfer the filtered this compound cake to a watch glass or drying dish.

-

Dry the product in a drying oven at 60-100°C for 8-12 hours, or until a constant weight is achieved.

-

The final product is a fine, light yellow powder of this compound.

-

Chemical Analysis of this compound Pigment (Based on ASTM D1845 Principles)

The following protocols outline the quantitative analysis of strontium and chromium content in a this compound sample.

This method is based on the oxidation of iodide ions by hexavalent chromium in an acidic solution, followed by the titration of the liberated iodine with a standard sodium thiosulfate solution.[7][9]

Materials:

-

This compound sample

-

Concentrated Hydrochloric Acid (HCl)

-

Potassium iodide (KI), crystal

-

Standardized 0.1 N Sodium Thiosulfate (Na₂S₂O₃) solution

-

Starch indicator solution (1%)

-

Erlenmeyer flask

-

Buret

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 0.5 g of the this compound pigment into an Erlenmeyer flask.

-

Dissolve the sample in 15 mL of concentrated HCl and 30 mL of deionized water.

-

-

Reduction of Cr(VI):

-

Add approximately 3 g of potassium iodide crystals to the solution. Swirl the flask to dissolve the KI. The solution will turn a dark reddish-brown due to the liberation of iodine (I₂).

-

CrO₄²⁻ + 8H⁺ + 3I⁻ → Cr³⁺ + 1.5I₂ + 4H₂O

-

-

Titration:

-

Allow the reaction to proceed for 5 minutes.

-

Titrate the liberated iodine with the standardized 0.1 N sodium thiosulfate solution.

-

As the endpoint approaches, the solution color will fade to a pale yellow.

-

Add 2-3 mL of starch indicator solution. The solution will turn a deep blue-black.

-

Continue the titration dropwise with vigorous swirling until the blue color disappears completely, leaving a pale green solution (due to the Cr³⁺ ion). This is the endpoint.

-

Record the volume of Na₂S₂O₃ solution used.

-

-

Calculation:

-

Calculate the percentage of chromium (% Cr) or chromium trioxide (% CrO₃) using the volume and normality of the titrant and the initial sample weight.

-

This method involves converting the strontium in the sample to the highly insoluble strontium sulfate, which is then isolated, dried, and weighed.

Materials:

-

This compound sample

-

Hydrochloric acid (HCl)

-

Sulfuric acid (H₂SO₄), 1:1 solution

-

Ethanol

-

Gooch crucible or fine-porosity filter paper

-

Muffle furnace

Procedure:

-

Sample Digestion:

-

Accurately weigh approximately 0.5 g of the this compound pigment.

-

Dissolve the sample in a mixture of HCl and water.

-

-

Precipitation of Strontium Sulfate:

-

Heat the solution to boiling.

-

Slowly add a slight excess of the 1:1 sulfuric acid solution while stirring. This will precipitate white strontium sulfate (SrSO₄).

-

Add about 100 mL of ethanol to decrease the solubility of the precipitate.

-

Allow the mixture to stand for at least 4 hours, or preferably overnight, to ensure complete precipitation.

-

-

Isolation and Drying:

-

Filter the precipitate through a pre-weighed Gooch crucible or ashless filter paper.

-

Wash the precipitate with a 50% ethanol-water solution, followed by pure ethanol, to remove impurities.

-

Dry the crucible and precipitate in an oven.

-

-

Ignition and Weighing:

-

Ignite the crucible and precipitate in a muffle furnace at approximately 800-900°C to a constant weight.

-

Cool the crucible in a desiccator and weigh it accurately.

-

-

Calculation:

-

Calculate the percentage of strontium (% Sr) or strontium oxide (% SrO) based on the weight of the SrSO₄ precipitate and the initial sample weight.

-

Visualization of Workflows and Toxicity Pathways

Diagrams created using the DOT language provide clear visual representations of complex processes, aiding in comprehension for researchers and professionals.

Experimental Workflow: Synthesis and Analysis

The following diagram illustrates the logical flow of the synthesis and subsequent chemical analysis of this compound as detailed in the protocols above.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. CN103496743B - Preparation method of spherical this compound powder controllable in micron-sized crystal growth morphology - Google Patents [patents.google.com]

- 3. This compound | SrCrO4 | CID 24599 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. ijacskros.com [ijacskros.com]

- 5. asianpubs.org [asianpubs.org]

- 6. store.astm.org [store.astm.org]

- 7. RXSOL | THINK CHEMICALS | THINK RXMARINE [rxmarine.com]

- 8. researchgate.net [researchgate.net]

- 9. cdn.hach.com [cdn.hach.com]

- 10. manavchem.com [manavchem.com]

- 11. calpaclab.com [calpaclab.com]

An In-depth Technical Guide to the Crystal Structure of Strontium Chromate (SrCrO4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Strontium chromate (SrCrO₄) is an inorganic compound notable for its distinct lemon-yellow hue and its application as a corrosion inhibitor and pigment.[1][2][3][4] Comprised of strontium cations (Sr²⁺) and chromate anions (CrO₄²⁻), its crystalline structure is a key determinant of its physical and chemical properties.[1] This guide provides a comprehensive overview of the crystal structure of this compound, including its crystallographic data, synthesis methodologies, and a visual representation of its structural arrangement.

Crystallographic Data

This compound crystallizes in a monoclinic system, a structure characterized by three unequal crystallographic axes with one oblique angle.[1] It adopts a monazite-type structure.[1] Within this framework, strontium atoms are coordinated by twelve oxygen atoms, forming complex dodecahedral arrangements, while chromium atoms are tetrahedrally coordinated by four oxygen atoms.[1] The chromate groups (CrO₄) are isolated tetrahedra, with chromium in its hexavalent (Cr⁶⁺) oxidation state.[1]

Crystal System and Space Group

The crystal system for this compound is consistently identified as monoclinic.[1][5][6] The designated space group is typically P2₁/n (No. 14) or the equivalent P2₁/c.[1][5][6]

Lattice Parameters

The lattice parameters for this compound have been determined through X-ray diffraction studies.[1] Slight variations in the reported values can be attributed to different experimental conditions. A summary of reported lattice parameters is presented in Table 1.

| Parameter | Value (Å) | Source |

| a | 6.73 | Smolecule (2023)[1] |

| b | 7.33 | Smolecule (2023)[1] |

| c | 7.07 | Smolecule (2023)[1] |

| β | 104° | Smolecule (2023)[1] |

| a | 7.083 | Smolecule (2023)[1] |

| b | 7.388 | Smolecule (2023)[1] |

| c | 6.771 | Smolecule (2023)[1] |

| a | 7.504 | Materials Project[5] |

| b | 6.842 | Materials Project[5] |

| c | 8.729 | Materials Project[5] |

| α | 53.477° | Materials Project[5] |

| β | 90.000° | Materials Project[5] |

| γ | 90.000° | Materials Project[5] |

Note: The data from the Materials Project presents a different unit cell setting.

Experimental Protocols

The synthesis and crystallographic analysis of this compound can be achieved through various established methods. The following protocols provide an overview of common experimental procedures.

Synthesis of this compound

Method 1: Precipitation from Aqueous Solution

This method involves the reaction of a soluble strontium salt with a soluble chromate salt.

-

Preparation of Reactant Solutions:

-

Prepare an aqueous solution of strontium chloride (SrCl₂).

-

Prepare an aqueous solution of sodium chromate (Na₂CrO₄).

-

-

Precipitation:

-

Slowly add the sodium chromate solution to the strontium chloride solution with constant stirring. A yellow precipitate of this compound will form.

-

The reaction is: SrCl₂(aq) + Na₂CrO₄(aq) → SrCrO₄(s) + 2NaCl(aq).

-

-

Isolation and Purification:

-

Filter the precipitate using a suitable filtration apparatus.

-

Wash the collected solid with deionized water to remove any soluble impurities.

-

Dry the purified this compound powder in an oven at a controlled temperature (e.g., 100 °C) for several hours.[6]

-

Method 2: Solid-State Synthesis

This method involves the direct reaction of solid precursors at elevated temperatures.

-

Precursor Preparation:

-

Thoroughly grind a stoichiometric mixture of potassium chromate (K₂CrO₄) and strontium carbonate (SrCO₃) in a mortar for approximately 30 minutes.[6]

-

-

Reaction:

-

Mix the ground powder with potassium hydroxide (KOH) powder and continue grinding for another 30 minutes at room temperature.[6]

-

-

Drying:

-

Dry the resulting product in an oven at 100°C for about 8 hours to obtain the final this compound powder.[6]

-

Crystal Structure Determination

The primary technique for determining the crystal structure of this compound is X-ray Diffraction (XRD).[6][7][8]

-

Sample Preparation:

-

The synthesized this compound powder is finely ground to ensure random orientation of the crystallites.

-

The powder is then mounted on a sample holder for the diffractometer.

-

-

Data Collection:

-

An X-ray diffractometer is used to bombard the sample with monochromatic X-rays of a known wavelength.

-

The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

-

-

Data Analysis:

-

The resulting diffraction pattern, a plot of intensity versus 2θ, is analyzed.

-

The positions of the diffraction peaks are used to determine the lattice parameters (a, b, c, α, β, γ) using Bragg's Law.

-

The systematic absences in the diffraction pattern are used to identify the space group.

-

The relative intensities of the peaks are used to determine the positions of the atoms within the unit cell. This data is then refined to generate a final crystal structure model.

-

Visualization of the this compound Crystal Structure

The following diagram provides a conceptual representation of the key components and their relationship within the this compound crystal structure.

Caption: A conceptual diagram illustrating the components and coordination within the monoclinic crystal structure of this compound.

References

- 1. Buy this compound | 7789-06-2 [smolecule.com]

- 2. chembk.com [chembk.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. corrosionpedia.com [corrosionpedia.com]

- 5. mp-510607: SrCrO4 (monoclinic, P2_1/c, 14) [legacy.materialsproject.org]

- 6. ijacskros.com [ijacskros.com]

- 7. Experimental methods for x-ray diffraction – Crystallographic Growth [ebooks.inflibnet.ac.in]

- 8. Determining crystal structures | Research Starters | EBSCO Research [ebsco.com]

A Technical Guide to the Synthesis of Strontium Chromate Nanoparticles

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary synthesis methodologies for producing strontium chromate (SrCrO4) nanoparticles. It includes detailed experimental protocols, a comparative summary of resulting nanoparticle characteristics, and visualizations of experimental workflows. Additionally, it explores the potential biological signaling pathways relevant to the nanoparticle's constituent ions, offering a crucial perspective for professionals in drug development and biomedical research.

Synthesis Methodologies

The physicochemical properties of this compound nanoparticles, such as size, morphology, and crystallinity, are heavily dependent on the chosen synthesis route. Various methods have been successfully employed, each offering distinct advantages in terms of control, scalability, and reaction conditions.[1] Key methods include co-precipitation, sol-gel, solid-state, and ultrasonic synthesis.[1][2][3]

Co-Precipitation / Reflux Method

Co-precipitation is a straightforward and widely used technique that involves the simultaneous precipitation of precursors from a solution to form the desired nanoparticles.[4] It is often valued for its simplicity and rapid preparation time.[4]

Experimental Protocol: A typical reflux-based co-precipitation synthesis is performed as follows:

-

Prepare a 0.1 N aqueous solution of strontium carbonate (SrCO3) and a 0.1 N aqueous solution of potassium chromate (K2CrO4).[5]

-

Mix the two solutions in a reaction vessel.[5]

-

Heat the mixture under reflux at 100°C for 1 hour.[5]

-

After the reaction, allow the precipitate to settle.

-

Wash the resulting lemon-yellow precipitate multiple times with double-distilled water to remove impurities.[5]

-

Dry the final powdered SrCrO4 nanoparticles in an oven at 60°C for 8 hours.[5]

Sol-Gel Synthesis

The sol-gel process is a versatile wet-chemical technique used for fabricating materials from a chemical solution (sol) that acts as a precursor for an integrated network (gel).[6] This method allows for excellent control over the final product's purity, composition, and morphology by adjusting reaction parameters.[3][6] The Pechini sol-gel method is a notable variation used for complex oxides.[7]

General Experimental Protocol:

-

Sol Preparation: Dissolve a strontium precursor (e.g., strontium nitrate) and a chromium precursor in a suitable solvent, often with a complexing agent like citric acid and a polymerizing agent like ethylene glycol.

-

Gel Formation: Heat the solution (typically below 100°C) to promote polymerization between the complexed metal ions, resulting in a viscous, homogeneous gel.

-

Drying: Carefully dry the gel to remove the solvent, forming a solid precursor.

-

Calcination: Heat the dried gel at elevated temperatures (e.g., 500°C to 800°C) to burn off organic residues and induce the crystallization of SrCrO4 nanoparticles.[7] The final crystallite size is highly dependent on the calcination temperature.[7]

Solid-State Synthesis

Solid-state synthesis involves the direct reaction of solid precursors at elevated temperatures. This method is often simple in execution but may require high temperatures and can sometimes result in larger, more agglomerated particles.[8]

Experimental Protocol:

-

Weigh 1.9419 g of potassium chromate (K2CrO4) and 1.6987 g of strontium carbonate (SrCO3).[5]

-

Grind the mixed powders in a mortar for 30 minutes at room temperature.[5]

-

Add potassium hydroxide (KOH) powder to the mixture and continue grinding for an additional 30 minutes.[5]

-

Transfer the resulting powder to an oven and dry at 100°C for approximately 8 hours to obtain the final SrCrO4 nanoparticle product.[5]

Ultrasonic Method

The ultrasonic method utilizes high-frequency sound waves to induce acoustic cavitation in a solution, creating localized hot spots with extreme temperatures and pressures. This energy facilitates chemical reactions and the formation of nanoparticles.

Experimental Protocol:

-

Prepare a 100 mL aqueous solution of 0.1 N potassium chromate (K2CrO4) and place it in an ultrasonic bath for 20 minutes.[5]

-

Separately, prepare a 100 mL aqueous solution of 0.1 N strontium carbonate (SrCO3).[5]

-

Add the SrCO3 solution dropwise into the K2CrO4 solution while both are under continuous ultrasonic irradiation.[5]

-

Allow the solutions to react under ultrasonic conditions for approximately 1 hour.[5]

-

Let the resulting solution stand overnight to allow for complete precipitation before collecting the nanoparticles.[5]

Experimental Workflow Visualizations

Visualizing the synthesis workflows provides a clear, high-level understanding of the procedural steps involved in fabricating this compound nanoparticles.

Characterization and Quantitative Data

Characterization is essential to confirm the synthesis of SrCrO4 nanoparticles and to determine their physical properties. X-ray Diffraction (XRD) is used to identify the crystalline phase and calculate the average crystallite size using the Debye-Scherrer equation.[5][9] Electron microscopy techniques (SEM and TEM) are employed to observe the particle morphology and measure their actual size.[3][10]

The synthesis method and its parameters, such as temperature, directly influence the resulting nanoparticle characteristics.

| Synthesis Method | Condition | Crystallite Size (nm) | Particle Size (nm) | Band Gap (eV) | Reference |

| Solid-State / Ultrasonic | Room Temp / Ultrasonic Bath | 82 | - | 1.82 | [5] |

| Sol-Gel (Pechini) | 500°C Calcination | 50.64 | - | - | [7] |

| Sol-Gel (Pechini) | 700°C Calcination | 58.39 | - | - | [7] |

| Sol-Gel (Pechini) | 600°C Calcination | 60.26 | 18.40 | - | [7] |

| Sol-Gel (Pechini) | 800°C Calcination | 65.51 | 35.19 | - | [7] |

| Solvothermal | - | - | 90 - 170 | - | [11] |

| Green Synthesis (Henna) | Room Temp | 40 | - | - | [10] |

Note: Crystallite size is a measure of the size of coherently scattering domains within a particle, determined from XRD peak broadening. Particle size refers to the overall physical dimension of the particle and is typically measured by microscopy. A single nanoparticle may be composed of multiple crystallites.[12][13]

Potential Biological Interactions and Signaling Pathways

For applications in drug development and biomedicine, understanding the potential interaction of nanoparticles with biological systems is critical. Upon partial dissolution, SrCrO4 nanoparticles can release strontium (Sr²⁺) and chromate (CrO₄²⁻) ions, which have distinct and well-documented biological effects.

Strontium (Sr²⁺) Ions: Strontium is known to influence bone metabolism.[14] It can interact with the Calcium-Sensing Receptor (CaSR), a key regulator in bone cells.[15][16] Activation of CaSR by strontium can trigger downstream signaling cascades, such as the Wnt/β-catenin and ERK1/2 pathways, which promote the proliferation and differentiation of osteoblasts (bone-forming cells) and inhibit the activity of osteoclasts (bone-resorbing cells).[16][17][18]

Chromate (CrO₄²⁻) Ions: Hexavalent chromium (Cr(VI)) as chromate is a known cytotoxic and carcinogenic agent.[19][20] Its toxicity is primarily mediated through the generation of reactive oxygen species (ROS) during its intracellular reduction to other chromium species (e.g., Cr(V), Cr(IV)).[21] This leads to oxidative stress, which can cause widespread cellular damage, including DNA lesions, protein oxidation, and apoptosis (programmed cell death).[21][22]

Conclusion

The synthesis of this compound nanoparticles can be achieved through a variety of robust methods, including co-precipitation, sol-gel, and solid-state reactions. The choice of method profoundly impacts the final characteristics of the nanoparticles, such as crystallite size and morphology. Control over synthesis parameters like temperature and precursor concentration is paramount for producing materials with desired and reproducible properties. For researchers in the biomedical field, it is crucial to consider not only the properties of the nanoparticle itself but also the well-established biological activities of its constituent ions, which can dictate the ultimate cellular response.

References

- 1. researchgate.net [researchgate.net]

- 2. jn.wum.edu.pk [jn.wum.edu.pk]

- 3. Synthesis and Characterization of Strontium Oxide Nano Particle by Sol-Gel Method – Oriental Journal of Chemistry [orientjchem.org]

- 4. m.youtube.com [m.youtube.com]

- 5. ijacskros.com [ijacskros.com]

- 6. azonano.com [azonano.com]

- 7. researchgate.net [researchgate.net]

- 8. iosrjournals.org [iosrjournals.org]

- 9. rigaku.com [rigaku.com]

- 10. sist.sathyabama.ac.in [sist.sathyabama.ac.in]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. A review of the latest insights into the mechanism of action of strontium in bone - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Strontium Functionalized in Biomaterials for Bone Tissue Engineering: A Prominent Role in Osteoimmunomodulation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The Influence of Strontium on Bone Tissue Metabolism and Its Application in Osteoporosis Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Mechanisms of Chromium-Induced Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Effect of hexavalent chromium on proliferation and differentiation to adipocytes of 3T3-L1 fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Review of Chromium (VI) Apoptosis, Cell-Cycle-Arrest, and Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 22. academic.oup.com [academic.oup.com]

A Technical Guide to the Low-Temperature Synthesis of Strontium Chromate (SrCrO4)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of various low-temperature methods for the synthesis of strontium chromate (SrCrO4). The information is curated for researchers, scientists, and professionals in drug development who require a thorough understanding of the preparation of this inorganic compound for diverse applications, including as a corrosion inhibitor and pigment. This document details experimental protocols, presents quantitative data in structured tables, and offers visualizations of key processes to facilitate a deeper understanding of the synthesis methodologies.

Overview of Low-Temperature Synthesis Methods

The low-temperature synthesis of this compound offers several advantages over high-temperature methods, including better control over particle size and morphology, reduced energy consumption, and the potential for creating metastable phases. The primary low-temperature methods discussed in this guide are chemical precipitation, hydrothermal/solvothermal synthesis, and solid-state/mechanochemical synthesis.

Chemical Precipitation

Chemical precipitation is a widely utilized and straightforward method for synthesizing SrCrO4 at or near room temperature. This technique involves the reaction of a soluble strontium salt with a soluble chromate salt in an aqueous solution, leading to the formation of insoluble this compound which then precipitates out of the solution.[1]

Experimental Protocols

Method 1: Using Strontium Chloride and Sodium Chromate

A common approach involves the double displacement reaction between strontium chloride (SrCl2) and sodium chromate (Na2CrO4).

-

Step 1: Precursor Solution Preparation

-

Prepare a solution of strontium chloride (SrCl2) by dissolving a specific molar concentration in deionized water.

-

Separately, prepare a solution of sodium chromate (Na2CrO4) of equimolar concentration in deionized water.

-

-

Step 2: Precipitation

-

Slowly add the sodium chromate solution to the strontium chloride solution while stirring continuously.

-

The reaction proceeds, and a yellow precipitate of this compound (SrCrO4) forms.

-

-

Step 3: Separation and Washing

-

Separate the precipitate from the supernatant liquid via filtration or centrifugation.

-

Wash the precipitate multiple times with deionized water to remove any unreacted ions and byproducts.

-

-

Step 4: Drying

-

Dry the washed precipitate in an oven at a low temperature (e.g., 60-80 °C) to obtain the final SrCrO4 powder.

-

Method 2: Utilizing Celestite Mineral

This compound nanorods can be synthesized at low temperatures using celestite (a naturally occurring strontium sulfate mineral) as the strontium source.[2]

-

Step 1: Preparation of Strontium Nitrate Solution

-

Dissolve celestite mineral in nitric acid to obtain a strontium nitrate (Sr(NO3)2) solution.

-

-

Step 2: Precipitation

-

Prepare a sodium dichromate (Na2Cr2O7) solution.

-

Add the sodium dichromate solution dropwise to the strontium nitrate solution at room temperature with constant stirring.

-

-

Step 3: pH Adjustment and Aging

-

Adjust the pH of the mixture to a specific value (e.g., by adding a base) to control the precipitation process.

-

Allow the mixture to age for a designated period to ensure complete precipitation and crystal growth.

-

-

Step 4: Separation, Washing, and Drying

-

Follow the same separation, washing, and drying procedures as described in Method 1.

-

Data Presentation

| Parameter | Method 1 (SrCl2 + Na2CrO4) | Method 2 (from Celestite) |

| Strontium Source | Strontium Chloride (SrCl2) | Celestite (SrSO4) |

| Chromate Source | Sodium Chromate (Na2CrO4) | Sodium Dichromate (Na2Cr2O7) |

| Temperature | Room Temperature | Room Temperature |

| pH | Neutral to slightly basic | Adjusted during synthesis |

| Stirring Speed | Continuous stirring | Continuous stirring |

| Product Morphology | Varies with conditions | Nanorods[2] |

Reaction Pathway

The fundamental reaction in chemical precipitation of SrCrO4 is a double displacement reaction.

Hydrothermal and Solvothermal Synthesis

Hydrothermal and solvothermal methods involve chemical reactions in aqueous or non-aqueous solvents, respectively, at temperatures above ambient and elevated pressures. These techniques are particularly effective for producing crystalline nanomaterials with controlled morphologies.

Experimental Protocol: Hydrothermal Conversion of SrSO4

This method focuses on the conversion of strontium sulfate (SrSO4) to this compound (SrCrO4) under hydrothermal conditions.

-

Step 1: Precursor Preparation

-

Place a known amount of strontium sulfate (SrSO4) powder or crystals into a Teflon-lined stainless steel autoclave.

-

-

Step 2: Addition of Chromate Solution

-

Add an aqueous solution of a soluble chromate salt (e.g., K2CrO4 or Na2CrO4) to the autoclave. The molar ratio of chromate to sulfate ions is a critical parameter.

-

-

Step 3: Hydrothermal Treatment

-

Seal the autoclave and heat it to a specific temperature (e.g., 150-250 °C) for a defined duration (e.g., 12-48 hours). The autogenous pressure will increase during the heating process.

-

-

Step 4: Cooling and Product Recovery

-

Allow the autoclave to cool down to room temperature naturally.

-

Collect the solid product by filtration or centrifugation.

-

-

Step 5: Washing and Drying

-

Wash the product thoroughly with deionized water and ethanol to remove any unreacted precursors and byproducts.

-

Dry the final product in an oven at a low temperature.

-

Data Presentation

| Parameter | Hydrothermal Conversion of SrSO4 |

| Strontium Source | Strontium Sulfate (SrSO4) |

| Chromate Source | Potassium Chromate (K2CrO4) or Sodium Chromate (Na2CrO4) |

| Solvent | Water |

| Temperature | 150 - 250 °C |

| Time | 12 - 48 hours |

| Pressure | Autogenous |

| Product Morphology | Dependent on reaction conditions |

Dissolution-Precipitation Mechanism

The conversion of SrSO4 to SrCrO4 under hydrothermal conditions is believed to occur via a dissolution-precipitation mechanism.

Solid-State and Mechanochemical Synthesis

Solid-state synthesis at low temperatures, often facilitated by mechanical energy (mechanochemistry), provides a solvent-free route to produce SrCrO4.

Experimental Protocol: Mechanochemical Synthesis

This method utilizes a high-energy ball mill to induce a solid-state reaction between the precursors.

-

Step 1: Precursor Preparation

-

Weigh stoichiometric amounts of strontium carbonate (SrCO3) and chromium(III) oxide (Cr2O3) or another suitable chromium source.

-

-

Step 2: Ball Milling

-

Place the precursor powders into a milling jar along with milling balls.

-

Mill the mixture at a specific rotational speed for a predetermined duration. The milling parameters (speed, time, ball-to-powder ratio) are crucial for the reaction outcome.

-

-

Step 3: Product Recovery

-

After milling, separate the product powder from the milling balls.

-

-

Step 4: (Optional) Annealing

-

In some cases, a low-temperature annealing step may be required to improve the crystallinity of the final product.

-

Data Presentation

| Parameter | Mechanochemical Synthesis |

| Strontium Source | Strontium Carbonate (SrCO3) |

| Chromium Source | Chromium(III) Oxide (Cr2O3) |

| Method | High-Energy Ball Milling |

| Temperature | Room Temperature (local heating may occur) |

| Solvent | None |

| Product Morphology | Nanocrystalline powder |

Workflow Diagram

References

A Comprehensive Technical Guide to the Solubility of Strontium Chromate in Aqueous and Acidic Media

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility characteristics of strontium chromate (SrCrO₄). The document details its dissolution behavior in water and various acidic solutions, presents quantitative solubility data in structured tables, and outlines the experimental protocols for solubility determination. The underlying chemical principles governing its solubility are elucidated through reaction pathways and equilibrium diagrams.

Physicochemical Properties of this compound

This compound is a yellow crystalline powder with the molecular formula SrCrO₄ and a molar mass of 203.61 g/mol .[1][2] It is recognized for its use as a corrosion inhibitor and pigment.[1][3][4] However, due to the presence of hexavalent chromium, it is classified as a human carcinogen and requires careful handling.[1][5]

Solubility in Water

This compound is classified as a sparingly soluble salt in water.[6] Its dissolution in water is an equilibrium process where the solid salt dissociates into its constituent ions, strontium (Sr²⁺) and chromate (CrO₄²⁻).

The equilibrium reaction is: SrCrO₄(s) ⇌ Sr²⁺(aq) + CrO₄²⁻(aq)

The solubility product constant (Ksp) for this equilibrium is a measure of the compound's solubility. A smaller Ksp value indicates lower solubility. The dissolution of this compound is an endothermic process, meaning its solubility increases significantly with temperature.[2] For instance, its solubility is approximately 25 to 30 times greater in boiling water compared to its solubility at room temperature.[2][5]

The following table summarizes the reported solubility and solubility product constant of this compound in water.

| Parameter | Value | Temperature (°C) | Reference(s) |

| Solubility | 1.2 g/L (0.12 g/100 mL) | 15 | [2][3] |

| 0.8 - 1.5 g/L | 20 | ||

| 1.06 g/L (0.106 g/100g water) | 20 | [2] | |

| 30 g/L (3 g/100 mL) | 100 | [2][3] | |

| Molar Solubility | 0.0059 mol/L | Not Specified | [7] |

| Solubility Product (Ksp) | 2.2 x 10⁻⁵ | ~25 | [8][9] |

| pKsp | 4.65 | Not Specified | [2][6] |

The dissolution of solid this compound into its aqueous ions is a fundamental equilibrium process.

Caption: Dissolution equilibrium of this compound in water.

Solubility in Acids

This compound is freely soluble in dilute mineral acids such as hydrochloric acid (HCl), nitric acid (HNO₃), and sulfuric acid (H₂SO₄), as well as in weaker acids like acetic acid (CH₃COOH).[1][2][6] This increased solubility is a direct consequence of the reaction of the chromate ion (CrO₄²⁻) with hydrogen ions (H⁺) supplied by the acid.

In an acidic solution, the yellow chromate ion is converted to the orange dichromate ion (Cr₂O₇²⁻), and in strongly acidic conditions, to chromic acid (H₂CrO₄). This reaction consumes the chromate ions from the dissolution equilibrium. According to Le Chatelier's principle, the equilibrium SrCrO₄(s) ⇌ Sr²⁺(aq) + CrO₄²⁻(aq) shifts to the right to replenish the consumed chromate ions, leading to further dissolution of the solid this compound.

The key reactions in acidic solution are:

-

Chromate-Dichromate Equilibrium: 2 CrO₄²⁻(aq) + 2 H⁺(aq) ⇌ Cr₂O₇²⁻(aq) + H₂O(l)

-

Dichromate-Chromic Acid Equilibrium (in strong acid): Cr₂O₇²⁻(aq) + 2 H⁺(aq) + H₂O(l) ⇌ 2 H₂CrO₄(aq)

The addition of acid effectively removes the chromate ion product, driving the dissolution of this compound to completion.

Caption: Le Chatelier's principle applied to SrCrO₄ solubility in acid.

Experimental Protocols for Solubility Determination

The determination of the solubility of a sparingly soluble salt like this compound requires precise and reproducible methods. The shake-flask method is considered the gold standard for its accuracy.[10]

This method measures the equilibrium solubility of a compound in a given solvent at a controlled temperature.

Principle: A surplus of the solid solute is agitated in a solvent for an extended period until the solution becomes saturated and equilibrium is established between the undissolved solid and the dissolved solute. The concentration of the solute in the saturated solution is then determined.[10]

Detailed Methodology:

-

Preparation: Add an excess amount of solid this compound to a known volume of the solvent (e.g., deionized water or a specific acid solution) in a sealed, inert container (e.g., a glass flask). The excess solid is necessary to ensure that equilibrium is reached and maintained.[10]

-

Equilibration: Agitate the mixture at a constant temperature using a mechanical shaker or magnetic stirrer in a temperature-controlled water bath. The agitation time should be sufficient to reach equilibrium, typically 24 to 48 hours.[10]

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Separate the saturated supernatant from the excess solid. This is a critical step and is typically achieved by centrifugation followed by filtration through a non-reactive, fine-pore filter (e.g., 0.22 µm PTFE or PVDF) to avoid including any solid particles in the sample.[10] All separation steps must be performed at the same temperature as the equilibration to prevent changes in solubility.

-

Analysis: Accurately dilute a known volume of the clear, saturated filtrate. Analyze the concentration of strontium (Sr²⁺) or chromate (CrO₄²⁻) ions in the diluted sample using a suitable analytical technique.

-

Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS): Highly sensitive methods for determining the concentration of strontium ions.

-

UV-Visible Spectrophotometry: Can be used to determine the concentration of the chromate ion, which has a characteristic absorbance in the UV-visible spectrum.

-

Ion Chromatography: A chromatographic method to separate and quantify both Sr²⁺ and CrO₄²⁻ ions.[10]

-

-

Calculation: From the measured ion concentration, calculate the solubility of this compound in the desired units (e.g., g/L or mol/L). If the Ksp is the target, it can be calculated from the molar concentrations of the ions at equilibrium.

Caption: Workflow for the Shake-Flask solubility determination method.

Conclusion

The solubility of this compound is highly dependent on the chemical environment. It is sparingly soluble in neutral water, with its solubility increasing significantly at higher temperatures. In acidic solutions, its solubility is dramatically enhanced due to the protonation of the chromate ion, which shifts the dissolution equilibrium. For professionals in research and drug development, a thorough understanding of these solubility characteristics is crucial for applications ranging from the design of corrosion-resistant coatings to assessing environmental fate and toxicity. The standardized experimental protocols outlined provide a reliable framework for quantifying these properties in various media.

References

- 1. This compound(VI) [drugfuture.com]

- 2. Buy this compound | 7789-06-2 [smolecule.com]

- 3. This compound | SrCrO4 | CID 24599 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. corrosionpedia.com [corrosionpedia.com]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. This compound [chembk.com]

- 7. Solved The solubility of this compound, SrCrO4 in water | Chegg.com [chegg.com]

- 8. Ksp Table [chm.uri.edu]

- 9. chemconnections.org [chemconnections.org]

- 10. lup.lub.lu.se [lup.lub.lu.se]

An In-depth Technical Guide to the Preparation of Strontium Chromate from Strontium Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of strontium chromate (SrCrO₄) via the precipitation method, utilizing strontium chloride (SrCl₂) as the strontium source. The document details the underlying chemical principles, a step-by-step experimental protocol, and critical parameters influencing the reaction.

Introduction

This compound is an inorganic compound that presents as a light yellow powder or granular solid.[1][2] It is primarily recognized for its application as a corrosion inhibitor and pigment, particularly in protective coatings for metals like aluminum and its alloys, which are crucial in the aerospace industry.[1][2][3][4] The synthesis of this compound is typically achieved through a double decomposition or precipitation reaction involving a soluble strontium salt and a soluble chromate salt.[1][3][5] This guide focuses on the widely used method employing strontium chloride and a chromate source.

Physicochemical Properties of this compound

A summary of the key quantitative data and physical properties of this compound is presented in Table 1. Understanding these properties is essential for its handling, application, and characterization.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Chemical Formula | SrCrO₄ | [6][7] |

| Molar Mass | 203.61 g/mol | [1][7] |

| Appearance | Light yellow crystalline powder/solid | [1][2][7][8] |

| Density | 3.895 g/cm³ | [1][8] |

| Melting Point | Decomposes | [1] |

| Solubility in Water | 0.12 g/100 mL (at 15 °C) | [1][6] |

| 3.0 g/100 mL (at 100 °C) | [1][6] | |

| Solubility in other solvents | Soluble in dilute acids and ammonia | [7][8][9] |

| CAS Number | 7789-06-2 | [6][7] |

Synthesis of this compound via Precipitation

The preparation of this compound from strontium chloride is based on a straightforward precipitation reaction where aqueous solutions of the reactants are mixed to form the insoluble this compound product.

Balanced Chemical Equation:

SrCl₂(aq) + K₂CrO₄(aq) → SrCrO₄(s) + 2KCl(aq)[10]

Alternatively, using sodium chromate:

SrCl₂(aq) + Na₂CrO₄(aq) → SrCrO₄(s) + 2NaCl(aq)

The reaction proceeds by mixing a solution of a strontium salt, such as strontium chloride, with a solution of a chromate salt, like sodium or potassium chromate.[1][3][6] The low solubility of this compound in water drives the formation of a solid yellow precipitate.[1][11]

Experimental Workflow

The overall process for the synthesis of this compound is outlined in the workflow diagram below. This diagram illustrates the logical progression from reagent preparation to the final, purified product.

Caption: Experimental workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a composite method based on established procedures for the synthesis of this compound.[5][12]

Materials and Reagents:

-

Strontium chloride hexahydrate (SrCl₂·6H₂O)

-

Sodium chromate tetrahydrate (Na₂CrO₄·4H₂O)

-

Distilled or deionized water

-

Ammonia water (optional, for pH adjustment)

-

Dilute hydrochloric acid (optional, for pH adjustment)

-

Beakers, graduated cylinders, magnetic stirrer, and stir bar

-

Filtration apparatus (e.g., Büchner funnel and flask)

-

Drying oven

Procedure:

-

Preparation of Reactant Solutions:

-

Strontium Chloride Solution: Prepare a 0.1 M to 1.0 M solution of strontium chloride. For example, to make a 1.0 M solution, dissolve 26.7 g of strontium chloride hexahydrate (SrCl₂·6H₂O) in distilled water to make a final volume of 100 mL.[12]

-

Sodium Chromate Solution: Prepare a 0.1 M to 1.0 M solution of sodium chromate. To make a 1.0 M solution, dissolve 23.4 g of sodium chromate tetrahydrate (Na₂CrO₄·4H₂O) in distilled water to make a final volume of 100 mL.[12]

-

-

pH Adjustment (Optional):

-

For specific morphological control, the pH of the strontium chloride solution can be adjusted. One patented method involves adjusting the pH to 9-10 with ammonia water, followed by a downward adjustment to pH 6-8 with dilute hydrochloric acid.[12] For a standard precipitation, this step is not typically required.

-

-

Precipitation Reaction:

-

Place the strontium chloride solution in a beaker on a magnetic stirrer and begin stirring.

-

Slowly add the sodium chromate solution to the strontium chloride solution. A vibrant yellow precipitate of this compound will form immediately.[10]

-

Continue stirring the mixture for approximately 20-30 minutes at room temperature to ensure the reaction goes to completion.[5]

-

-

Isolation and Purification:

-

Separate the yellow precipitate from the supernatant by filtration. A Büchner funnel under vacuum is recommended for efficiency.

-

Wash the collected precipitate several times with distilled water to remove soluble byproducts such as sodium chloride or potassium chloride.

-

Continue washing until the filtrate is clear and free of residual reactants.

-

-

Drying:

-

Carefully transfer the filtered solid to a watch glass or drying dish.

-

Dry the this compound precipitate in an oven at 60-80°C for several hours (e.g., 8 hours) or until a constant weight is achieved.[5]

-

The final product is a fine, light yellow powder.

-

Critical Experimental Parameters

Several factors can influence the yield, purity, and morphology of the synthesized this compound.

-

Temperature: The reaction is typically performed at room temperature. However, temperature significantly affects the solubility of this compound. Its solubility increases nearly 30-fold between room temperature and 100°C, a property that is critical for controlling precipitation and can be exploited for purification or recrystallization.[6]

-

pH: The pH of the reaction medium can influence the particle size and morphology of the precipitate. One study notes the preparation of this compound at a pH of 10 under controlled conditions.[13] A patent suggests a pH range of 6-8 for the synthesis of spherical micro-particles.[12]

-

Reactant Concentration: The concentration of the strontium and chromate solutions will affect the rate of precipitation and the resulting particle size. Higher concentrations tend to lead to faster precipitation and smaller particle sizes.

-

Stirring Rate: Adequate stirring is essential to ensure homogeneous mixing of the reactants and to promote uniform particle formation.

Safety and Handling

This compound contains hexavalent chromium, which is a known human carcinogen and poses significant health and environmental risks.[1][7] All procedures should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn at all times. All waste materials containing chromates must be disposed of as hazardous waste according to institutional and regulatory guidelines.[8]

Conclusion

The synthesis of this compound from strontium chloride via a precipitation reaction is a robust and straightforward method. By carefully controlling key parameters such as reactant concentration, temperature, and pH, the properties of the final product can be tailored for specific applications. The protocol detailed in this guide provides a reliable foundation for the laboratory-scale production of this important inorganic compound. Given the hazardous nature of hexavalent chromium, strict adherence to safety protocols is paramount throughout the synthesis and handling process.

References

- 1. This compound | SrCrO4 | CID 24599 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 7789-06-2 [chemicalbook.com]

- 3. corrosionpedia.com [corrosionpedia.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Buy this compound | 7789-06-2 [smolecule.com]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. This compound(VI) [drugfuture.com]

- 8. This compound [chembk.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. m.youtube.com [m.youtube.com]

- 11. ck12.org [ck12.org]

- 12. CN103496743B - Preparation method of spherical this compound powder controllable in micron-sized crystal growth morphology - Google Patents [patents.google.com]

- 13. researchgate.net [researchgate.net]

The Thermal Decomposition of Strontium Chromate: A Technical Overview for Researchers

An in-depth guide for researchers, scientists, and drug development professionals on the thermal degradation of strontium chromate (SrCrO₄), summarizing current knowledge on its decomposition pathway, products, and the analytical techniques used for its characterization.

Introduction

This compound (SrCrO₄) is a light yellow, crystalline inorganic compound with significant applications as a corrosion inhibitor, particularly in primers for aircraft and marine vessels, and as a pigment.[1] Its utility is primarily derived from the controlled release of chromate ions, which act as powerful oxidizing agents to passivate metal surfaces. However, the thermal stability of this compound is a critical parameter that dictates its performance in high-temperature applications and is also a key consideration in safety and environmental assessments, given that toxic chromium fumes are emitted upon heating.[1] This technical guide provides a comprehensive overview of the current understanding of the thermal decomposition of this compound.

Thermal Decomposition Pathway and Products

The thermal decomposition of this compound is an oxidative process that results in the formation of strontium oxide (SrO) and chromium(III) oxide (Cr₂O₃), with the release of oxygen gas. While the overall reaction is generally agreed upon, the precise mechanism and the influence of the surrounding atmosphere and impurities are still areas of active investigation.

The primary decomposition reaction can be summarized as follows:

4 SrCrO₄(s) → 4 SrO(s) + 2 Cr₂O₃(s) + 3 O₂(g)

This reaction indicates a significant mass loss due to the evolution of oxygen. In some conditions, particularly in the presence of reducing agents, the decomposition temperature can be lowered.[2] It has been noted that at high temperatures, there is a potential for the release of hexavalent chromium (Cr⁶⁺) or the formation of chromium trioxide (CrO₃) under oxidizing conditions, which are of significant toxicological concern.[2]

Quantitative Thermal Analysis Data

A comprehensive search of the available scientific literature did not yield a definitive, publicly accessible dataset from thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) specifically for the thermal decomposition of pure this compound. However, based on safety data sheets and related studies, the following information on decomposition temperatures has been reported. It is important to note the significant variation in these values, which likely reflects the influence of experimental conditions such as heating rate, atmosphere, and the presence of other substances.

| Parameter | Reported Value(s) | Source(s) | Notes |

| Decomposition Temperature | ~500 °C (in air) | [2] | Can be reduced to ~200°C in the presence of reducing agents. |

| Decomposition Temperature | 1283 °C | This higher value may represent a different decomposition stage or conditions. | |

| Decomposition Temperature | 500 °C / 932 °F |

The lack of a consensus on the decomposition temperature highlights the need for further research with standardized experimental protocols to fully characterize the thermal behavior of this compound.

Experimental Protocols for Thermal Analysis

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of finely powdered this compound is placed in an inert crucible (e.g., alumina or platinum).

-

Atmosphere: The experiment can be conducted under an inert atmosphere (e.g., nitrogen or argon) to study the intrinsic decomposition, or in an oxidizing atmosphere (e.g., air or oxygen) to investigate oxidative degradation. A typical purge gas flow rate is 20-50 mL/min.

-

Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 1000 °C or higher) at a constant heating rate (e.g., 10 °C/min).

-

Data Analysis: The resulting TGA curve plots mass loss versus temperature. The onset and peak temperatures of decomposition events are determined from the derivative of the TGA curve (DTG curve).

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: A small, accurately weighed sample (typically 2-5 mg) is encapsulated in a sample pan (e.g., aluminum or alumina). An empty, sealed pan is used as a reference.

-

Atmosphere: Similar to TGA, the atmosphere can be controlled (inert or oxidizing).

-

Heating Program: The sample and reference are subjected to the same heating program as in TGA.

-

Data Analysis: The DSC curve plots heat flow versus temperature. Endothermic or exothermic peaks correspond to phase transitions (e.g., melting) or decomposition events. The area under the peak can be used to quantify the enthalpy change of the process.

Logical Workflow for Thermal Analysis

The following diagram illustrates a typical workflow for the investigation of the thermal decomposition of a compound like this compound.

Caption: Workflow for Investigating Thermal Decomposition.

Signaling Pathway of Decomposition

The term "signaling pathway" is not directly applicable to a solid-state thermal decomposition reaction in the same way it is in biology. However, we can represent the logical progression of the decomposition as a reaction pathway. The following diagram illustrates the proposed transformation of this compound upon heating.

Caption: Proposed Thermal Decomposition Pathway of SrCrO₄.

Conclusion

The thermal decomposition of this compound is a complex process that results in the formation of strontium oxide and chromium(III) oxide. While the general decomposition products are known, there is a notable lack of detailed, publicly available quantitative data from techniques like TGA and DSC for pure this compound. The reported decomposition temperatures vary significantly, indicating a strong dependence on experimental conditions. Further research is required to fully elucidate the decomposition mechanism, determine precise kinetic parameters, and establish a definitive temperature range for its degradation under various atmospheric conditions. Such data would be invaluable for optimizing its use in high-temperature applications and for conducting more accurate safety and environmental risk assessments.

References

A Technical Guide to the Physical and Chemical Properties of Strontium Chromate Powder

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the core physical and chemical properties of strontium chromate (SrCrO₄), a compound of significant industrial importance, particularly as a corrosion inhibitor and pigment.[1][2][3][4] Given its classification as a hazardous and carcinogenic substance, a thorough understanding of its characteristics is paramount for safe handling and for the development of safer alternatives.[3][5][6] This guide consolidates key data, outlines relevant experimental protocols, and visualizes complex processes to support research and development activities.

General and Physicochemical Identifiers

This compound is an inorganic compound recognized by several names and identifiers crucial for regulatory and research purposes.[1] It is a yellow crystalline powder known commercially as Strontium Yellow or Pigment Yellow 32.[2][4][7]

| Identifier | Value |

| Chemical Name | This compound |

| CAS Number | 7789-06-2[1][2] |

| Molecular Formula | SrCrO₄[7][8] |

| Molecular Weight | 203.61 g/mol [1][2] |

| Synonyms | Strontium Yellow, Deep Lemon Yellow, C.I. Pigment Yellow 32[1][8][9] |

| EINECS Number | 232-142-6[1] |

| RTECS Number | GB3240000[10] |

Physical Properties

This compound presents as a light yellow, odorless, crystalline powder or granular solid.[1][7][9][11] It has poor tinting strength and low opacity compared to other pigments.[2]

| Property | Value |

| Appearance | Light yellow powder or granular solid.[1][2][9] |

| Odor | Odorless.[1][9] |

| Melting Point | Decomposes before melting, starting around 500 °C.[7][10] |

| Density / Specific Gravity | 3.89 - 3.90 g/cm³ at 15 °C.[1][9][11] |

| Solubility | In Water: - 0.12 g/100 mL at 15 °C (poorly soluble).[1][11]- 3 g/100 mL at 100 °C.[1]In Other Solvents: - Soluble in dilute acids (hydrochloric, nitric, acetic) and ammonia.[2][7][12]- Insoluble in alcohol.[12] |

| pH | 8.5 (for aqueous solution).[1] |

| Crystal Structure | Monoclinic, monazite-type structure.[4] |

Chemical Properties

The chemical behavior of this compound is largely dictated by the hexavalent chromium (Cr⁶⁺) ion, making it a strong oxidizing agent.[1][3]

| Property | Value |

| Chemical Stability | Stable under normal storage conditions and temperatures.[8][13] |

| Reactivity | Strong oxidizing agent; can react with reducing agents to generate heat.[1][2] It is incompatible with flammable substances, organic materials, and metal powders.[14] |

| Reactivity with Acids | Dissolves readily in acids, which can generate dichromate or chromic acid depending on the pH.[12] |

| Decomposition Temperature | Decomposes at approximately 500 °C.[10] The presence of reducing agents can lower this temperature. |

| Hazardous Decomposition Products | Upon heating, it emits toxic chromium fumes.[1][3] Thermal decomposition can release strontium oxide and chromium oxides.[13][14][15] |

Experimental Protocols and Workflows

Experimental Protocol: Synthesis of this compound Powder

This compound is typically synthesized via a precipitation reaction.[1][5] This protocol describes a generalized method based on the reaction between an aqueous strontium salt and a sodium chromate solution.

Materials:

-

Strontium chloride hexahydrate (SrCl₂·6H₂O)

-

Sodium chromate (Na₂CrO₄)

-

Deionized water

-

Stir plate and magnetic stir bar

-

Beakers

-

Filtration apparatus (e.g., Büchner funnel)

-

Drying oven

Methodology:

-

Prepare Reactant Solutions:

-

Prepare a 0.1 M solution of strontium chloride by dissolving the appropriate amount of SrCl₂·6H₂O in deionized water.

-

Prepare a 0.1 M solution of sodium chromate by dissolving Na₂CrO₄ in deionized water.

-

-

Precipitation:

-

Place the strontium chloride solution in a beaker on a magnetic stir plate and begin stirring.

-

Slowly add the sodium chromate solution dropwise to the stirring strontium chloride solution.

-

A yellow precipitate of this compound (SrCrO₄) will form immediately according to the reaction: SrCl₂(aq) + Na₂CrO₄(aq) → SrCrO₄(s) + 2NaCl(aq).

-

-

Isolation and Purification:

-

Continue stirring for 30 minutes to ensure the reaction goes to completion.

-

Separate the yellow precipitate from the solution via vacuum filtration.

-

Wash the collected precipitate with deionized water multiple times to remove residual sodium chloride and other soluble impurities.

-

-

Drying:

-

Transfer the washed this compound powder to a drying dish.

-

Dry the powder in an oven at 80-100 °C until a constant weight is achieved.

-

The final product is a fine, yellow this compound powder.

-

Synthesis Workflow

Toxicological Properties and Biological Pathways

The primary toxicological concern with this compound stems from its hexavalent chromium (Cr⁶⁺) content, which is a known human carcinogen.[1][5][6][16] The substance can be absorbed into the body through inhalation and ingestion.[11][16]

Mechanism of Toxicity

The carcinogenicity of hexavalent chromium is attributed to its ability to enter cells and subsequently generate genotoxic damage.

-

Cellular Uptake: As the chromate anion (CrO₄²⁻) is structurally similar to sulfate (SO₄²⁻) and phosphate (PO₄³⁻) anions, it is readily transported into cells via non-specific anion transport channels.

-

Intracellular Reduction: Once inside the cell, Cr⁶⁺ undergoes a series of reduction reactions, first to the unstable pentavalent chromium (Cr⁵⁺) and then to the more stable trivalent chromium (Cr³⁺).

-

Generation of Reactive Oxygen Species (ROS): This reduction process generates reactive oxygen species (ROS), including hydroxyl radicals, which can cause significant oxidative stress.

-

DNA Damage: Both ROS and the chromium intermediates (Cr³⁺) can directly damage DNA, leading to DNA strand breaks, DNA-protein crosslinks, and chromosomal aberrations. This genetic damage can disrupt normal cellular processes and initiate carcinogenesis.

| Toxicity Data | Value |

| IARC Carcinogen Classification | Group 1 (Carcinogenic to humans).[5][6] |

| NTP Carcinogen Classification | Known to be a human carcinogen.[6] |

| Acute Oral Toxicity (LD50) | 811 - 3118 mg/kg (Rat).[6][15][17] |

| Primary Health Effects | Lung cancer, sinonasal cancer, respiratory tract irritation, skin sensitization, kidney and liver damage.[1][16][18] |

Cellular Toxicity Pathway

References

- 1. This compound | SrCrO4 | CID 24599 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 7789-06-2 [chemicalbook.com]

- 3. corrosionpedia.com [corrosionpedia.com]

- 4. Buy this compound | 7789-06-2 [smolecule.com]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. oxfordlabchem.com [oxfordlabchem.com]

- 7. chembk.com [chembk.com]

- 8. manavchem.com [manavchem.com]

- 9. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 10. spectrumchemical.com [spectrumchemical.com]

- 11. ICSC 0957 - this compound [inchem.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. fishersci.nl [fishersci.nl]

- 14. americanelements.com [americanelements.com]

- 15. assets.thermofisher.cn [assets.thermofisher.cn]

- 16. ICSC 0957 - this compound [chemicalsafety.ilo.org]

- 17. fishersci.com [fishersci.com]

- 18. This compound - Hazardous Agents | Haz-Map [haz-map.com]

Strontium chromate CAS number 7789-06-2

An In-depth Technical Guide to Strontium Chromate (CAS 7789-06-2)

Introduction

This compound (SrCrO₄) is an inorganic compound appearing as a vibrant yellow crystalline solid or powder.[1] Identified by CAS number 7789-06-2, it is most recognized for its efficacy as a corrosion inhibitor, particularly in protective coatings for aluminum and its alloys in the aerospace and marine industries.[2][3] It also finds use as a pigment, known as Strontium Yellow or Pigment Yellow 32, in polyvinyl chloride (PVC) resins, pyrotechnics, and various coatings.[1][4][5]

Despite its industrial utility, the presence of chromium in its hexavalent state (Cr(VI)) makes this compound a significant occupational and environmental hazard. Hexavalent chromium compounds are established human carcinogens, and their handling requires stringent safety protocols.[6][7][8] This guide provides a comprehensive technical overview of this compound, detailing its physicochemical properties, synthesis, applications, toxicological profile, and safety procedures for researchers, scientists, and drug development professionals who may encounter this compound in laboratory or industrial settings.

Physicochemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below. Its poor solubility in water is a key property related to its use in corrosion-inhibiting pigments.[2]

| Property | Value | Reference |

| CAS Number | 7789-06-2 | [2] |

| Molecular Formula | SrCrO₄ | [2] |

| Molecular Weight | 203.61 g/mol | [2] |

| Appearance | Light yellow powder or granular solid | [1][2] |

| Density | 3.895 - 3.9 g/cm³ | [1][9] |

| Decomposition Temp. | ~500°C | [10] |

| Water Solubility | 0.12 g/100 mL at 15°C3 g/100 mL at 100°C | [2] |

| Solubility Product (Ksp) | pKsp: 4.65 | [1] |

| Other Solubilities | Soluble in dilute acids, ammonia salts, and boiling water. | [1] |

Synthesis and Experimental Protocols

This compound is typically synthesized via a straightforward aqueous precipitation reaction, also known as a double decomposition reaction.[2]

General Synthesis Methodology

The most common laboratory and industrial preparation involves reacting a soluble strontium salt, such as strontium chloride (SrCl₂), with a soluble chromate salt, like sodium chromate (Na₂CrO₄).[5] The reaction yields insoluble this compound, which precipitates out of the solution and can be collected through filtration.

Illustrative Experimental Protocol: Aqueous Precipitation

Objective: To synthesize this compound (SrCrO₄) powder.

Materials:

-

Strontium chloride (SrCl₂)

-

Sodium chromate (Na₂CrO₄)

-

Deionized water

-

Beakers

-

Stirring rod or magnetic stirrer

-

Filtration apparatus (e.g., Büchner funnel, filter paper)

-

Drying oven

Procedure:

-

Prepare Reactant Solutions:

-

Prepare a 0.5 M solution of strontium chloride by dissolving the appropriate mass in a volume of deionized water.

-

Prepare a 0.5 M solution of sodium chromate by dissolving the appropriate mass in a separate volume of deionized water.

-

-

Precipitation:

-

While stirring continuously, slowly add the sodium chromate solution to the strontium chloride solution.

-

A bright yellow precipitate of this compound will form immediately.

-

Continue stirring for 15-20 minutes to ensure the reaction goes to completion.

-

-

Isolation and Purification:

-

Separate the precipitate from the supernatant liquid by vacuum filtration.

-

Wash the collected solid with several portions of deionized water to remove any soluble impurities, such as sodium chloride (NaCl).

-

-

Drying:

-

Carefully transfer the filtered solid to a watch glass or evaporating dish.

-

Dry the product in a drying oven at 100-110°C until a constant weight is achieved.

-

-

Characterization:

-

The final product is a fine, yellow powder. Confirmation can be achieved through analytical techniques such as X-ray Diffraction (XRD) or Fourier-Transform Infrared (FTIR) Spectroscopy.

-

Caption: Workflow for the synthesis of this compound via aqueous precipitation.

Industrial and Research Applications

This compound's properties make it suitable for several specialized applications, primarily driven by its corrosion resistance.

-

Corrosion Inhibitor: Its most significant use is as an anti-corrosive pigment in primers.[2][3] These coatings are standard for protecting structural aluminum, zinc, and magnesium alloys in the aerospace and shipbuilding industries.[2]

-

Pigment and Colorant: It is used as a colorant in PVC plastics and in oil-based paints under the name "Strontium Yellow".[3][4]

-

Pyrotechnics: It is employed to produce red colors in pyrotechnic formulations.[2][4]

-

Electroplating: It is used in electrochemical baths to control the concentration of sulfate ions.[1][2]

-

Material Science Research: The compound is studied for the development of new materials with enhanced thermal stability and mechanical strength.[3]

Toxicology and Mechanism of Carcinogenicity

The primary health risk associated with this compound stems from its hexavalent chromium content. Cr(VI) is a confirmed human carcinogen, primarily through inhalation.[6][8][9]

Mechanism of Genotoxicity

The carcinogenicity of Cr(VI) is a complex, multi-step process that occurs after the compound enters a cell.[7][11]

-

Cellular Uptake: As an oxyanion (CrO₄²⁻), this compound's structure mimics that of sulfate (SO₄²⁻) and phosphate (PO₄³⁻) ions. This allows it to be actively transported into cells through non-specific anion channels in the cell membrane.[11][12][13]

-

Intracellular Reduction: Once inside the cell, Cr(VI) is rapidly reduced by cellular reductants like ascorbate and glutathione (GSH).[7][11] This reduction process generates highly reactive intermediates, including Cr(V) and Cr(IV), before ultimately forming the more stable trivalent state, Cr(III).[11][13]

-

Generation of Reactive Oxygen Species (ROS): The reduction of Cr(VI) is a major source of oxidative stress, producing reactive oxygen species (ROS) such as hydroxyl radicals.[11][14]

-

DNA Damage: The generated Cr(III), reactive intermediates, and ROS can all damage cellular macromolecules. The primary mechanism of genotoxicity involves the formation of DNA lesions, including Cr-DNA adducts, DNA-protein crosslinks, and DNA strand breaks. This damage can lead to mutations and genomic instability if not properly repaired.[7][11]

-

Inhibition of DNA Repair: The DNA damage response can be overwhelmed, and Cr(VI) exposure has been shown to interfere with DNA repair processes, further promoting the fixation of mutations.[7]

Caption: Cellular uptake and genotoxic pathway of hexavalent chromium (Cr(VI)).

Quantitative Toxicity Data

| Parameter | Value | Species | Classification | Reference |

| Acute Oral LD₅₀ | 3118 mg/kg | Rat | - | [6] |

| IARC | Group 1 | Human | Known Human Carcinogen (for Cr(VI) compounds) | [6] |

| NTP | Group 1 | Human | Known to be a Human Carcinogen (for Cr(VI) compounds) | [6] |

Health Effects

Exposure to this compound can cause both acute and chronic health effects.

-

Acute Effects: Inhalation can cause respiratory irritation, coughing, and wheezing.[9] Direct contact may lead to skin and eye irritation or burns.[10] Ingestion can cause severe gastrointestinal distress, including nausea, vomiting, and abdominal pain.[9]

-

Chronic Effects: Repeated or prolonged exposure is associated with severe health risks. Skin contact can lead to sensitization and allergic dermatitis.[9][15] Chronic inhalation may cause nasal ulceration, perforation of the nasal septum, and asthma.[9] Long-term exposure is definitively linked to an increased risk of lung cancer.[9][16] The substance may also have effects on the kidneys and liver.[9][10]

Safety, Handling, and Regulatory Information

Given its high toxicity and carcinogenicity, all work with this compound must be conducted with extreme caution and appropriate engineering controls.

Recommended Handling Protocol

-

Engineering Controls: Always handle this compound powder within a certified chemical fume hood or a glovebox to prevent inhalation of dust.[6] Use process enclosures or local exhaust ventilation for any operation that may generate dust.[6]

-

Personal Protective Equipment (PPE):

-

Respiratory Protection: Use an approved and certified dust respirator (e.g., N95 or higher) or a self-contained breathing apparatus for situations with potential for high dust exposure.[6][10]

-

Hand Protection: Wear chemical-resistant gloves (e.g., nitrile).[6]

-

Eye Protection: Use chemical safety goggles or a face shield.[9]

-

Body Protection: Wear a lab coat, and consider a full protective suit for large-scale handling.[6]

-

-

General Hygiene: Avoid all contact.[9] Do not eat, drink, or smoke in areas where the chemical is handled.[9] Wash hands thoroughly after handling.[17] Contaminated work clothing should not be allowed out of the workplace.[17]

-

Storage: Store in a dry, cool, well-ventilated place in tightly sealed containers.[10][15] Store locked up and separated from food, feedstuffs, and incompatible materials like strong reducing agents.[9][15]

-

Spill & Disposal: For spills, avoid generating dust.[10] Moisten the material first if appropriate, then carefully collect it into covered, labeled containers for disposal.[9] Dispose of contents and containers as hazardous waste in accordance with all local, state, and federal regulations.[15][17]

Caption: A workflow outlining the hierarchy of controls for safely handling this compound.

Occupational Exposure Limits

Exposure to airborne this compound is regulated by various national and international bodies. Limits are typically set for hexavalent chromium.

| Agency | Limit (as Cr(VI)) | Notes | Reference |

| ACGIH TLV | 0.0002 mg/m³ (TWA) | Inhalable fraction, A1 (Confirmed Human Carcinogen), Skin, SEN | [9] |

| NIOSH REL | 0.0002 mg/m³ (TWA) | - | [1] |

| EU-OEL | 0.005 mg/m³ (TWA) | Limit of 0.010 mg/m³ until Jan 2025 | [9] |

Conclusion